N-Methyl-4-MethylbenzylaMine hydrochloride
Overview
Description
N-Methyl-4-Methylbenzylamine Hydrochloride is a chemical compound with the molecular formula C9H13NCl . It is often used in organic syntheses as a reagent for the preparation of various compounds . This chemical has been reported to have potential applications in pharmaceuticals, agrochemicals, and dye intermediates .
Synthesis Analysis
The main industrial route for the production of this compound is the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular weight of this compound is 171.67 . The InChI code is 1S/C9H13N.ClH/c1-8-3-5-9(6-4-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H .Chemical Reactions Analysis
The reactions of 1-hexanol with benzylamine and with 4-methylbenzylamine led to the corresponding imines in moderate yields . 4-methylbenzylamine in ethanol/water solution (1:4) as simultaneously absorbing and buffering background electrolyte with detection at 210 nm was found suitable for determination of the individual compounds in determination by capillary zone electrophoresis with indirect detection .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal, and it should be stored in an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Processes
- N,N-Dimethyl-4-nitrobenzylamine, a derivative of N-Methyl-4-Methylbenzylamine hydrochloride, is crucial in organic synthesis and has extensive applications in medicine, pesticides, and chemical fields. A study improved its synthesis process, highlighting its industrial significance due to low production cost, simplicity, and environmental friendliness (Wang Ling-ya, 2015).
Radiochemical Synthesis
- [Methyl-14C]-N-methylputrescine, synthesized from [14C]methylamine hydrochloride, involves [methyl-14C]-N-methylbenzylamine as an intermediate. This sequence provides a regioselective radiosynthesis of [methyl-14C]-N-methylputrescine, significant for its high radiochemical purity and efficiency, highlighting its potential in radiochemical applications (H. V. Secor et al., 1994).
Crystallography and Nonlinear Optical Properties
- The study of 4-Methylbenzylammonium chloride hemihydrate crystals, derived from N-Methyl-4-Methylbenzylamine, reveals significant insights into their spectral and optical characteristics. This research is pivotal for understanding protonation, hydrogen bonding, and their impact on nonlinear optical parameters, making it relevant for materials science (R. Aarthi & C. Raja, 2019).
Biochemical and Pharmaceutical Applications
- The synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone demonstrates the pharmaceutical potential of compounds derived from N-Methyl-4-Methylbenzylamine. This compound exhibited significant antiproliferative activity against leukemia K562 cells, indicating its potential use in cancer treatment (Xue Si-jia, 2012).
Corrosion Inhibition
- N-2-Methylbenzylidene-4-antipyrineamine, related to N-Methyl-4-Methylbenzylamine, shows significant efficacy as a corrosion inhibitor for mild steel in hydrochloric acid. This application is essential in industrial processes, demonstrating the compound's utility in material protection and engineering (Israa Abd Alkadir Aziz et al., 2022).
Mechanism of Action
While the specific mechanism of action for N-Methyl-4-Methylbenzylamine Hydrochloride is not mentioned in the search results, it’s worth noting that 4-Methylbenzylamine has been shown to stimulate food consumption and counteract the hypophagic effects of amphetamine acting on brain Shaker-like Kv1.1 channels .
Safety and Hazards
N-Methyl-4-Methylbenzylamine Hydrochloride is classified as a combustible and corrosive hazardous material . It has hazard statements H302, H312, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .
Future Directions
While specific future directions for N-Methyl-4-Methylbenzylamine Hydrochloride are not mentioned in the search results, it’s worth noting that this compound has potential applications in pharmaceuticals, agrochemicals, and dye intermediates , suggesting that future research may focus on these areas.
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-3-5-9(6-4-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFHHFMQLXZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589487 | |
Record name | N-Methyl-1-(4-methylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-74-8 | |
Record name | Benzenemethanamine, N,4-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(4-methylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(4-methylphenyl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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